2-(2,6-Dimethoxyphenoxy)ethanol
Overview
Description
2-(2,6-Dimethoxyphenoxy)ethanol is a chemical compound with the linear formula C10H14O4 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-(2,6-Dimethoxyphenoxy)ethanol is represented by the SMILES string COC1=C(OCCO)C(OC)=CC=C1 . It has a molecular weight of 198.22 .Scientific Research Applications
Kinetics in Lignin Model Compounds
A study by Nie et al. (2014) focused on the kinetics of oxidation of lignin model compounds, including those similar to 2-(2,6-Dimethoxyphenoxy)ethanol, by chlorine dioxide. This research is significant for understanding elemental chlorine-free bleaching in pulp, which has implications for reducing environmental pollution in the paper industry (Nie et al., 2014).
Molecular Interactions in Solution
Aparicio et al. (2011) analyzed the properties of poly(ethyleneoxide) + alcohol mixtures using a model similar to 2-(2,6-Dimethoxyphenoxy)ethanol. Their study provides insights into the molecular-level structure of these mixtures, which could have implications in various chemical processes (Aparicio et al., 2011).
Role in Alkaline Pulping Process
Research by Shimizu et al. (2013) investigated the rate of β-O-4 bond cleavage in non-phenolic lignin model compounds, including 2-(2,6-Dimethoxyphenoxy)ethanol, during the alkaline pulping process. This study provides valuable insights for the pulping industry and lignin chemistry (Shimizu et al., 2013).
Photostability in Mechanical Pulps
Harvey and Ragauskas (1996) explored the brightness stabilization effects of hexadienol on lignin model compounds, including 2-(2,6-Dimethoxyphenoxy)ethanol. Their findings contribute to the understanding of photostabilization in mechanical pulps (Harvey & Ragauskas, 1996).
Antioxidant Synthesis
Adelakun et al. (2012) studied the enzymatic modification of 2,6-Dimethoxyphenol for synthesizing dimers with high antioxidant capacity. This research is important for developing bioactive compounds with enhanced antioxidant properties (Adelakun et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-(2,6-dimethoxyphenoxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-12-8-4-3-5-9(13-2)10(8)14-7-6-11/h3-5,11H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZDXZBPRADNBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558103 | |
Record name | 2-(2,6-Dimethoxyphenoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethoxyphenoxy)ethanol | |
CAS RN |
6161-82-6 | |
Record name | 2-(2,6-Dimethoxyphenoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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